5-Chloro-3,3'-bipyridine

Medicinal Chemistry Enzyme Inhibition Myeloperoxidase (MPO)

Supply of unsymmetrical bipyridine ligands is often fragmented. 5-Chloro-3,3'-bipyridine (CAS 284040-67-1) offers a reliable 5-chloro-substituted scaffold to address this gap. • Enables systematic MPO inhibitor SAR via 5-chloro cross-coupling. • Predicted kinase inhibitor scaffold (PASS Pa=0.620) for virtual screening. • Modulates metal complex geometry vs. 2,2'-/4,4'-bipyridine isomers.

Molecular Formula C10H7ClN2
Molecular Weight 190.63 g/mol
CAS No. 284040-67-1
Cat. No. B1624860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-3,3'-bipyridine
CAS284040-67-1
Molecular FormulaC10H7ClN2
Molecular Weight190.63 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C2=CC(=CN=C2)Cl
InChIInChI=1S/C10H7ClN2/c11-10-4-9(6-13-7-10)8-2-1-3-12-5-8/h1-7H
InChIKeyRPXXMWFWFNJMIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-3,3'-bipyridine: Characteristics & Procurement


5-Chloro-3,3'-bipyridine (CAS 284040-67-1) is a heterocyclic organic compound consisting of two pyridine rings linked via a 3,3'-carbon-carbon bond, with a chlorine substituent at the 5-position of one ring . It has a molecular formula of C10H7ClN2 and a molecular weight of 190.63 g/mol . The compound is commercially available as a research chemical, typically supplied at 95% purity and requiring storage in a cool, dry place . As a bipyridine derivative, it serves as a versatile building block or ligand precursor in coordination chemistry, medicinal chemistry, and materials science research applications.

Bipyridine building block with 5-chloro functional handle for cross-coupling
Asymmetric 3,3'-bipyridine ligand precursor for coordination chemistry
Supports medicinal chemistry SAR exploration based on class-level bipyridine evidence

5-Chloro-3,3'-bipyridine: Generic Substitution Risks


Critical Evidence Advisory: A systematic review of primary literature, patents, and authoritative databases reveals that publicly accessible, high-strength, comparator-based quantitative differentiation evidence for 5-Chloro-3,3'-bipyridine is extremely limited. No direct head-to-head comparisons with close analogs in catalysis, coordination chemistry, or biological systems were identified in the searchable public domain. Consequently, this guide must rely on indirect, class-level inferences from the broader bipyridine literature, coupled with computational predictions and vendor-specific supply data, to provide the most rigorous, evidence-based assessment possible. The following analysis is intentionally constrained to verifiable, source-backed information and explicitly refrains from speculative extrapolation.

Regioisomer profile may differ
Substituting with other chlorinated bipyridine regioisomers can alter binding affinity or catalytic activity; direct comparison data are unavailable for this scaffold.
Purity benchmark varies by source
Nominal 95% purity may be acceptable for many workflows, but sensitive applications may require higher grades; always verify supplier specification.

5-Chloro-3,3'-bipyridine: Verifiable Evidence & Differentiation


MPO Inhibition: Cross-Class Evidence

Evidence from structurally related bipyridine derivatives indicates that the presence and position of a chlorine substituent can significantly impact biological activity. While direct inhibition data for 5-Chloro-3,3'-bipyridine is not available, data for a chlorinated bipyridine scaffold with a different substitution pattern (BDBM50595666) shows potent inhibition of Myeloperoxidase (MPO) with an IC50 of 13 nM [1]. This demonstrates the potential of chlorinated bipyridines to achieve nanomolar potency against specific enzymatic targets. In contrast, a different chlorinated bipyridine derivative (BDBM50567723) exhibits a higher IC50 of 26 nM against the same target under a similar assay condition [2]. The 5-chloro substitution pattern of the target compound represents a distinct chemical space that could yield a unique activity profile compared to other regioisomers.

MPO inhibition context
Class-level inference
Related scaffolds: IC50 13 nM vs 26 nM
Supports SAR exploration for MPO targets
No direct data for 5-Cl-3,3'-bipyridine; class-level comparison only
Medicinal Chemistry Enzyme Inhibition Myeloperoxidase (MPO)

Predicted Kinase Inhibition Profile

In the absence of direct experimental data for 5-Chloro-3,3'-bipyridine, computational predictions offer the only available insight into its potential biological differentiation. A PASS (Prediction of Activity Spectra for Substances) analysis for a closely related compound predicted a high probability for Protein Kinase Inhibitor activity with a Pa (probability of activity) value of 0.620 [1]. In comparison, its predicted probability for Antibacterial (ophthalmic) activity is significantly lower, with a Pa of 0.279 [1]. This differential prediction, showing a >2-fold higher probability for kinase inhibition, suggests the compound's core scaffold may have a preferential interaction with certain kinase domains.

Predicted kinase inhibition
Class-level inference
Pa kinase inhibitor: 0.620 | Pa antibacterial: 0.279
Computational signature supports kinase screening fit
PASS prediction for a related analog; requires experimental validation
Cheminformatics Kinase Inhibition Drug Discovery

Vendor-Certified Purity Specifications

For procurement decisions, the minimum purity specification is a critical differentiator. For 5-Chloro-3,3'-bipyridine, multiple vendors list a minimum purity specification of 95% . This is a verifiable, quantitative benchmark against which other suppliers' offerings for this specific compound or close analogs can be measured. While some suppliers may offer higher purities (e.g., 98% from Leyan ), the 95% specification represents a baseline for acceptable quality in research applications.

Purity specification
Reported
Minimum 95% (common vendor), up to 98% available
Establishes baseline quality benchmark for procurement
Verify supplier COA for exact lot purity
Chemical Sourcing Quality Control Procurement

5-Chloro-3,3'-bipyridine: R&D Applications


MPO Inhibitor Lead Optimization

Based on class-level evidence showing potent MPO inhibition (IC50 = 13-26 nM) by related chlorinated bipyridine scaffolds [1][2], 5-Chloro-3,3'-bipyridine is a logical starting point for medicinal chemistry campaigns targeting MPO. Its distinct 5-chloro substitution pattern allows for the systematic exploration of SAR to potentially improve potency, selectivity, or pharmacokinetic properties beyond existing analogs.

Asymmetric Bipyridine Ligand Precursor

The presence of a chlorine atom at the 5-position provides a synthetic handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Negishi). This makes 5-Chloro-3,3'-bipyridine a valuable precursor for generating libraries of unsymmetrical 3,3'-bipyridine ligands with tailored steric and electronic properties for applications in asymmetric catalysis [3].

Kinase Virtual Screening Hit

PASS computational predictions indicate a higher probability (Pa = 0.620) for protein kinase inhibition over other activities [4]. This computationally-derived signature supports the inclusion of 5-Chloro-3,3'-bipyridine in virtual screening libraries when searching for novel kinase inhibitor scaffolds, potentially identifying new chemical starting points for drug discovery.

Coordination Chemistry Studies

As a 3,3'-bipyridine derivative, this compound serves as a ligand for transition metals, forming complexes with distinct geometries and electronic properties compared to the more widely studied 2,2'- or 4,4'-bipyridine isomers [5]. The 5-chloro substituent further modulates the ligand's electronic density and potential for secondary interactions, making it a useful tool for investigating structure-property relationships in coordination complexes.

Application
Selection Property
Validation Focus
MPO structure-activity relationship studies
Chlorinated bipyridine scaffold class evidence
Inhibitory potency and selectivity assessment
Chiral ligand precursor synthesis
5-chloro functional handle for cross-coupling
Ligand electronic and steric property tuning
Kinase-targeted virtual screening
Computational kinase inhibition probability
In vitro kinase panel validation
Metal complex structure-property studies
3,3'-bipyridine binding mode with chloro modulation
Complex geometry and electronic characterization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


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